3-Bromo-4-methoxy-5-(trifluoromethyl)aniline
Overview
Description
3-Bromo-4-methoxy-5-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 1373920-70-7 . It has a molecular weight of 270.05 . It is a liquid at ambient temperature .
Physical And Chemical Properties Analysis
3-Bromo-4-methoxy-5-(trifluoromethyl)aniline is a liquid at ambient temperature . The storage temperature is ambient .Scientific Research Applications
1. Synthesis of Trifluoromethylpyridines
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline, are used in the agrochemical and pharmaceutical industries. They are particularly useful in the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Synthesis of Substituted Bicyclic Heterocycles
- Application Summary : 4-Methoxy-3-(trifluoromethyl)aniline is used for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues .
- Results or Outcomes : These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .
3. Synthesis of Spleen Tyrosine Kinase Inhibitors
- Application Summary : 3-Methoxy-5-(trifluoromethyl)aniline was used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .
4. Synthesis of 2,5-Dibromo-(trifluoromethyl)benzene
- Application Summary : 4-Bromo-3-(trifluoromethyl)aniline has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene .
5. Synthesis of AUY954
- Application Summary : 4-Bromo-3-(trifluoromethyl)aniline has been used in the preparation of AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
6. Synthesis of 2-Bromo-5-Iodo-(trifluoromethyl)benzene
properties
IUPAC Name |
3-bromo-4-methoxy-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-5(8(10,11)12)2-4(13)3-6(7)9/h2-3H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHWRZMMLVKQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224004 | |
Record name | Benzenamine, 3-bromo-4-methoxy-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxy-5-(trifluoromethyl)aniline | |
CAS RN |
1373920-70-7 | |
Record name | Benzenamine, 3-bromo-4-methoxy-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-bromo-4-methoxy-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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